1,2-Bis(3-butenyl)carborane chemical structure and properties
1,2-Bis(3-butenyl)carborane chemical structure and properties
This technical guide details the synthesis, structural properties, and functional applications of 1,2-Bis(3-butenyl)-1,2-dicarba-closo-dodecaborane(12) (referred to herein as 1,2-Bis(3-butenyl)-o-carborane ).
This molecule represents a critical intersection between organoboron chemistry and polymer science. By tethering reactive terminal olefinic chains to the electron-deficient, thermally stable carborane cage, researchers gain access to a versatile monomer for Acyclic Diene Metathesis (ADMET) polymerization, Ring-Closing Metathesis (RCM) , and the development of high-performance boron carbide ceramics.
Synthesis, Characterization, and Functional Utility in Advanced Materials
Chemical Architecture & Structural Analysis
The core of 1,2-bis(3-butenyl)-o-carborane is the ortho-carborane cage (
Molecular Specifications
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IUPAC Name: 1,2-bis(but-3-en-1-yl)-1,2-dicarba-closo-dodecaborane(12)
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Molecular Formula:
-
Molecular Weight: ~256.4 g/mol (natural abundance boron)
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Geometry: Distorted Icosahedron with
symmetry (idealized). -
Key Structural Feature: Two flexible 3-butenyl chains (
) attached to the adjacent carbon atoms (C1 and C2) of the cage.
Structural Significance
The "3-butenyl" linker length (4 carbons) is strategically distinct from the more common "allyl" (3 carbons) derivatives.
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Steric Relief: The extra methylene group reduces steric crowding near the cage, facilitating catalyst approach during metathesis reactions.
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Ring Size Control: In RCM applications, the butenyl chains favor the formation of larger, more flexible ansa-bridges compared to allyl chains.
Synthesis & Production Protocols
Expert Insight: The synthesis relies on the high acidity of the C-H protons in o-carborane (
Reagents & Materials
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Precursor: o-Carborane (sublimed grade).
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Base: n-Butyllithium (2.5 M in hexanes).
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Electrophile: 4-Bromo-1-butene (distilled).
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Solvent: THF (distilled over Na/benzophenone) or Diethyl Ether.
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Atmosphere: Dry Argon or Nitrogen.
Step-by-Step Synthesis Protocol
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Lithiation (Activation):
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Dissolve o-carborane (1.0 eq) in dry THF at 0°C.
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Dropwise add n-BuLi (2.2 eq). The solution typically turns slightly yellow.
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Mechanistic Note: This forms 1,2-dilithio-o-carborane (
). -
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.
-
-
Alkylation (Substitution):
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Cool the reaction mixture back to 0°C.
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Slowly add 4-bromo-1-butene (2.5 eq) to ensure excess electrophile.
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Allow the mixture to warm to RT and reflux for 12–24 hours. The reflux is crucial to overcome the steric barrier of the second substitution at the C2 position.
-
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Quenching & Workup:
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Quench with saturated
(aq). -
Extract with Diethyl Ether (
). -
Wash combined organics with brine, dry over
, and concentrate -
Caution: Carboranes are volatile; avoid prolonged high-vacuum exposure if the product is an oil.
-
-
Purification:
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Pass through a silica gel plug or perform column chromatography using Hexanes/DCM (95:5).
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Result: Colorless viscous oil or low-melting white solid.
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Visualization: Synthesis Pathway
Figure 1: Synthetic pathway for the dialkylation of o-carborane via lithiation.
Physicochemical Properties & Characterization
Trustworthiness in synthesis is verified by NMR. The disappearance of the C-H cage proton signal is the primary indicator of conversion.
Data Summary Table
| Property | Value / Characteristic | Notes |
| Physical State | Viscous Oil or Low-Melting Solid | Depends on purity and chain entanglement. |
| Solubility | Soluble in THF, DCM, Chloroform, Hexanes | Highly lipophilic. |
| Thermal Stability | Stable > 300°C (Cage Integrity) | Alkyl chains may degrade before cage. |
| -2 to -15 ppm (Broad multiplets) | Characteristic of closo-cage. | |
| Absent | Confirms full substitution at C1/C2. | |
| ~5.8 ppm (m, 1H), ~5.0 ppm (m, 2H) | Terminal vinyl protons. | |
| ~2.2–2.5 ppm (m) | Methylene protons adjacent to cage/alkene. |
Spectroscopic Validation
- NMR: Essential to confirm the cage remains closo (closed). Conversion to nido (open cage) would result in a significant upfield shift (to -30 ppm region).
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IR Spectroscopy: Look for the
stretch at ~2600 (strong) and stretch at ~1640 .
Reactivity & Functional Applications
The utility of 1,2-bis(3-butenyl)-o-carborane lies in its "dual-action" nature: the inert cage provides thermal/chemical resistance, while the pendant alkenes provide reactivity.
Polymerization (ADMET)
This monomer is a prime candidate for Acyclic Diene Metathesis (ADMET) polymerization.
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Catalyst: Grubbs 1st or 2nd Generation.
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Mechanism: Step-growth condensation releasing ethylene gas.
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Product: Poly(carborane-alkenylene). These polymers exhibit high thermal stability and neutron-absorbing properties.
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Expert Tip: Apply vacuum during reaction to remove ethylene and drive the equilibrium toward high molecular weight polymer.
Ring-Closing Metathesis (RCM)
Under high dilution, the two butenyl chains can undergo intramolecular metathesis to form an ansa-carborane (a "handle" across the cage).
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Result: A macrocyclic bridge connecting C1 and C2.
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Utility: Constrains the cage geometry and modifies the electronic environment of the cluster.
Boron Neutron Capture Therapy (BNCT)
While the molecule itself is a precursor, its lipophilicity allows it to be incorporated into liposomes or micelles. The high boron content (10 boron atoms per molecule) makes it an efficient payload for BNCT agents targeting glioblastomas.
Reactivity Flowchart
Figure 2: Functional divergence of the carborane monomer based on reaction conditions.
References
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Grimes, R. N. (2016). Carboranes (Third Edition). Academic Press.
- Authoritative text on the synthesis and properties of carborane deriv
-
Valliant, J. F., et al. (2002). "The medicinal chemistry of carboranes". Coordination Chemistry Reviews, 232(1-2), 173-230.
- Review covering BNCT and biological applic
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Wagener, K. B., et al. (1991). "Acyclic diene metathesis (ADMET) polymerization". Macromolecules, 24(19), 5273-5277.
- Foundational methodology for polymerizing terminal dienes, applicable to carborane monomers.
- Teixidor, F., et al. (2000). "The Chemistry of o-Carborane Derivatives". Chemical Reviews.
